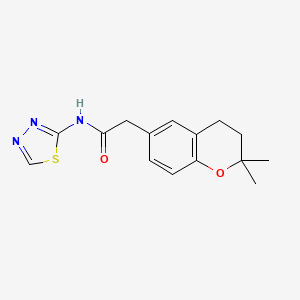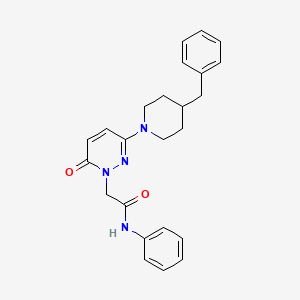![molecular formula C19H21N5O3 B12162866 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12162866.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through the methylation of a phenol derivative.
Introduction of the Ethyl Group: The next step involves the alkylation of the dimethoxyphenyl intermediate with an appropriate ethylating agent to form the 2-(3,4-dimethoxyphenyl)ethyl intermediate.
Formation of the Tetrazole Ring: The tetrazole ring is introduced through a cyclization reaction involving an azide and a nitrile derivative.
Coupling with Acetamide: The final step involves the coupling of the tetrazole-containing intermediate with an acetamide derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors, such as G-protein coupled receptors (GPCRs), leading to downstream signaling effects.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, thereby modulating biochemical processes.
Pathway Modulation: Influence on signaling pathways, such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide: shares structural similarities with other compounds containing dimethoxyphenyl, tetrazole, and acetamide groups.
Examples: Compounds like this compound and this compound.
Uniqueness
Structural Features:
Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications and functionalization.
Eigenschaften
Molekularformel |
C19H21N5O3 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H21N5O3/c1-26-17-8-5-15(11-18(17)27-2)9-10-20-19(25)12-14-3-6-16(7-4-14)24-13-21-22-23-24/h3-8,11,13H,9-10,12H2,1-2H3,(H,20,25) |
InChI-Schlüssel |
IBQISQIGYJPTRS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)N3C=NN=N3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162784.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B12162792.png)
![Acetamide, N-bicyclo[3.3.1]non-1-yl-](/img/structure/B12162793.png)
![3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one](/img/structure/B12162797.png)
![(4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12162804.png)
![2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine](/img/structure/B12162811.png)
![4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B12162819.png)
![Ethyl 4-methyl-2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12162823.png)
![4-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B12162830.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12162839.png)
![4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12162846.png)

![1-{2-[(4-Chlorophenyl)azamethylene]-3-prop-2-enyl(1,3-thiazolin-4-yl)}-4-metho xybenzene](/img/structure/B12162864.png)
